

# APC-366 TFA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of APC-366 trifluoroacetate (TFA), a potent and irreversible inhibitor of mast cell tryptase. These guidelines are intended to support research into allergic diseases, inflammation, and other tryptase-mediated conditions.

### **Product Overview**

APC-366 is a selective inhibitor of mast cell tryptase, a serine protease released from mast cells upon degranulation.[1][2][3] Tryptase has been implicated in the pathophysiology of various inflammatory and allergic conditions, including asthma.[3][4][5] APC-366 exerts its inhibitory effect by forming a covalent adduct with the enzyme.[3] Its primary mechanism of action involves the modulation of the Protease-Activated Receptor 2 (PAR-2) signaling pathway.

**Chemical Properties:** 



| Property          | Value                    | Reference    |
|-------------------|--------------------------|--------------|
| Molecular Formula | C22H28N6O4 (free base)   | [1][6]       |
| Molecular Weight  | 440.50 g/mol (free base) | [1][6]       |
| CAS Number        | 158921-85-8 (free base)  | [1][6]       |
| Purity            | ≥97% (HPLC)              | [7]          |
| Form              | Lyophilized powder       | [7]          |
| Color             | White to off-white       | [7]          |
| Storage           | -20°C                    | [1][6][7][8] |

# **Supplier and Purchasing Information**

APC-366 TFA is available from various suppliers for research purposes. The following table summarizes purchasing information from several vendors. Prices are subject to change and should be verified on the supplier's website.

| Supplier           | Product Name               | Catalog<br>Number | Available<br>Quantities | Price (USD)                          |
|--------------------|----------------------------|-------------------|-------------------------|--------------------------------------|
| Sigma-Aldrich      | APC366<br>trifluoroacetate | SML2490           | 5 mg, 25 mg             | \$120.00 (5 mg),<br>\$301.00 (25 mg) |
| MedchemExpres<br>s | APC 366 TFA                | HY-105999B        | 1 mg                    | \$110.00                             |
| TargetMol          | APC 366                    | T22189            | -                       | \$132.00                             |
| GlpBio             | APC 366 TFA                | GC17735           | -                       | -                                    |
| ВіоНірро           | APC 366 TFA                | BHB20428247       | 100 mg, 500 mg          | -                                    |

## **Signaling Pathway**

APC-366 inhibits mast cell tryptase, which is a key activator of the Protease-Activated Receptor 2 (PAR-2), a G-protein-coupled receptor. Activation of PAR-2 by tryptase on various cell types,



including epithelial cells, endothelial cells, and neurons, triggers downstream signaling cascades that lead to inflammation, vasodilation, and nociception. By inhibiting tryptase, APC-366 effectively blocks this activation and the subsequent inflammatory responses.

Caption: APC-366 TFA inhibits mast cell tryptase, preventing PAR-2 activation.

# Experimental Protocols In Vitro Tryptase Inhibition Assay

This protocol is adapted from methodologies described for evaluating tryptase inhibitors.[5]

Objective: To determine the inhibitory activity of APC-366 TFA on human β-tryptase in vitro.

#### Materials:

- Human β-Tryptase
- APC-366 TFA
- Assay Buffer: 50mM HEPES, 150mM NaCl, 100µM EDTA, pH 7.4
- Substrate: N-tert-butoxycarbonyl-Gln-Ala-Arg-AMC
- Microplate reader

#### Procedure:

- Prepare a stock solution of APC-366 TFA in an appropriate solvent (e.g., DMSO).
- Serially dilute APC-366 TFA to the desired concentrations in assay buffer.
- Incubate human  $\beta$ -tryptase with the different concentrations of APC-366 TFA at room temperature for 3 hours.
- Add the substrate to a final concentration of 200µM.
- Immediately measure the release of AMC every 30 seconds for 15 minutes using a microplate reader with excitation at 367nm and emission at 468nm.



Calculate the rate of reaction and determine the IC50 value of APC-366 TFA.

## In Vivo Model of Allergic Airway Inflammation

This protocol is based on a study investigating the effect of a tryptase inhibitor on eosinophil recruitment in mice.[8][9][10]

Objective: To evaluate the effect of APC-366 TFA on allergen-induced eosinophil recruitment in the airways of mice.

#### **Animal Model:**

Male BALB/c mice (18–25 g)

#### Materials:

- APC-366 TFA
- Saline (vehicle)
- Allergen (e.g., ovalbumin)
- PAR-2 activating peptide (as a positive control)

#### Procedure:

- Sensitize mice to the allergen according to a standard protocol.
- Administer APC-366 TFA subcutaneously at a dosage of 5 mg/kg in a volume of 0.1 ml.[8][9]
   [10] Administer vehicle (saline) to the control group.
- Thirty minutes after treatment, challenge the mice with an intrapleural injection of the allergen or PAR-2 activating peptide.
- Four hours after the challenge, euthanize the mice and perform a bronchoalveolar lavage (BAL) with saline.
- Collect the BAL fluid and centrifuge to pellet the cells.



 Resuspend the cell pellet and perform a total and differential cell count to determine the number of eosinophils.

Experimental Workflow Diagram:

Caption: Workflow for in vivo evaluation of APC-366 TFA in a mouse model.

## **Quantitative Data Summary**

The following table summarizes quantitative data from a study that evaluated the effect of tryptase inhibition on joint inflammation.[11]

| Treatment Group                                      | Mast Cell Infiltration (cells/field) |
|------------------------------------------------------|--------------------------------------|
| Control (Uninhibited)                                | 100 ± 15                             |
| Tryptase + Leupeptin                                 | 25 ± 8                               |
| Tryptase + APC-366                                   | 35 ± 10                              |
| Heat-Inactivated Tryptase                            | 20 ± 7                               |
| P < 0.05 compared with the uninhibited control mice. |                                      |

This data demonstrates that inhibition of tryptase activity, either by a general protease inhibitor (leupeptin), a specific inhibitor (APC-366), or heat inactivation, significantly reduces tryptase-induced mast cell infiltration.[11]

## Conclusion

APC-366 TFA is a valuable research tool for investigating the role of mast cell tryptase in various physiological and pathological processes. The provided information on suppliers, signaling pathways, and experimental protocols serves as a comprehensive resource for researchers in the fields of immunology, pharmacology, and drug development. Proper handling and adherence to established protocols are essential for obtaining reliable and reproducible results.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. APC 366 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of mast cell tryptase by APC 366 Creative Peptides [creative-peptides.com]
- 4. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase PMC [pmc.ncbi.nlm.nih.gov]
- 6. APC 366 | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. APC366 trifluoroacetate ≥97% (HPLC) | 158921-85-8 [sigmaaldrich.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Induction of Mast Cell Accumulation by Tryptase via a Protease Activated Receptor-2 and ICAM-1 Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [APC-366 TFA: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932220#apc-366-tfa-supplier-and-purchasing-information-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com